5-Fluoro-2-methyl-4-nitropyridine

Lipophilicity XLogP3 Physicochemical Properties

Researchers requiring a specific fluorinated pyridine scaffold often face supply inconsistency with non-fluorinated or regioisomeric analogs that alter reaction kinetics. 5-Fluoro-2-methyl-4-nitropyridine (CAS 1781990-44-0) provides a precise solution with a 71% higher XLogP3 (1.2 vs. 0.7) than the non-fluorinated analog, directly enhancing purification and membrane permeability. - Enables predictable SNAr reactivity: The 4-nitro group activates fluoride displacement, avoiding the unpredictable kinetics of 2-fluoro or 3-fluoro regioisomers. - Reduces protocol risk: Standardized 95-98% purity ensures reproducible fluorodenitration and reduction workflows across batches. - Dual application scope: Serves as a critical intermediate for agrochemical fungicides/herbicides and pharmaceutical candidates requiring metabolic stability.

Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
CAS No. 1781990-44-0
Cat. No. B3110071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methyl-4-nitropyridine
CAS1781990-44-0
Molecular FormulaC6H5FN2O2
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=N1)F)[N+](=O)[O-]
InChIInChI=1S/C6H5FN2O2/c1-4-2-6(9(10)11)5(7)3-8-4/h2-3H,1H3
InChIKeyWVRFCQAUQGMHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methyl-4-nitropyridine Overview


5-Fluoro-2-methyl-4-nitropyridine (CAS 1781990-44-0) is a fluorinated nitropyridine derivative with the molecular formula C₆H₅FN₂O₂ and a molecular weight of 156.11 g/mol . The compound features a pyridine ring substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 4-position, serving as a versatile synthetic intermediate in medicinal chemistry and agrochemical research .

Synthetic role Versatile intermediate for heterocycle elaboration in medicinal and agrochemical research
Reactivity handle 5-Fluoro substituent enables SNAr and distinct leaving-group chemistry
Lipophilicity context Fluorination shifts lipophilicity relative to non-fluorinated analogs, impacting purification and partitioning

5-Fluoro-2-methyl-4-nitropyridine Substitution Limitations


5-Fluoro-2-methyl-4-nitropyridine cannot be substituted with non-fluorinated analogs or regioisomeric fluoronitropyridines without fundamentally altering its chemical behavior. The 5-fluoro substituent confers an XLogP3 of 1.2 [1], while non-fluorinated 2-methyl-4-nitropyridine exhibits a lower XLogP3 of 0.7 [2]—a 71% increase in calculated lipophilicity that directly impacts purification behavior and membrane permeability in downstream applications. The 5-position fluorine ortho to the pyridine nitrogen introduces a unique electron-withdrawing effect and dipole orientation [3] that cannot be replicated by 2-fluoro or 3-fluoro regioisomers, which display distinct nucleophilic aromatic substitution reactivity profiles. Furthermore, literature on nitropyridine nucleophilic substitution demonstrates that fluoride serves as a superior leaving group compared to chloride in SNAr reactions at halogen-bearing 4- versus 2-positions, with fluoride showing markedly different reaction kinetics and leaving group aptitude . Generic substitution with 2-methyl-4-nitropyridine, 2-fluoro-4-nitropyridine, or 5-fluoro-2-methylpyridine would alter both the electronic landscape and the available synthetic handles, invalidating established protocols and introducing purification liabilities.

Non-fluorinated analog Lower calculated lipophilicity may alter chromatographic retention and membrane partitioning behavior; direct protocol transfer may not hold.
3-Fluoro regioisomer 3-nitro positioning requires additional electron-withdrawing groups for efficient fluorodenitration, changing synthetic route feasibility.
5-Chloro analog Chloride shows distinct leaving-group aptitude and SNAr kinetics compared to fluoride, potentially altering reaction selectivity and yield.

5-Fluoro-2-methyl-4-nitropyridine Performance Evidence


Lipophilicity Comparison: Fluorinated vs Non-Fluorinated

The introduction of the 5-fluoro substituent in 5-fluoro-2-methyl-4-nitropyridine significantly increases calculated lipophilicity relative to the non-fluorinated parent compound. The target compound exhibits an XLogP3 of 1.2 [1], whereas 2-methyl-4-nitropyridine shows an XLogP3 of 0.7 [2]. This 0.5 log unit increase corresponds to approximately a 3.2-fold higher partition coefficient, a difference that carries meaningful implications for chromatographic retention behavior and membrane partitioning in cellular assays.

Lipophilicity
Reported
XLogP3 1.2 vs 0.7 (Δ +0.5)
Supports differential purification and permeability context
Computational prediction; experimental retention may vary
Lipophilicity XLogP3 Physicochemical Properties

Supplier Purity and Availability

The target compound is commercially available from multiple suppliers with defined purity specifications. Leyan offers the compound at 98% purity across multiple package sizes from 250 mg to 25 g . Sigma-Aldrich (Combi-Blocks) lists the compound at 96% purity with storage at freezer temperature . Additional suppliers including Alichem (95% purity), A2B Chem LLC (96% purity), and Fluorochem provide alternative sourcing options [1].

Purity Specs
Specification review
95–98% (multiple suppliers)
Meets research-grade building block specifications
HPLC, NMR, or GC verified per supplier
Chemical Purity Supplier Specifications Quality Control

SNAr Reactivity: 5-Fluoro vs 3-Fluoro Nitropyridines

Literature on fluorodenitration reactions demonstrates a critical regioisomeric reactivity distinction. Fluorodenitration proceeds efficiently and generally for 2- or 4-nitro-substituted pyridines, while 3-nitropyridines require attendant electron-withdrawing groups for the reaction to proceed efficiently [1]. Since the target compound bears the nitro group at the 4-position, it falls into the class of pyridines that undergo facile fluorodenitration under standard conditions. In contrast, a 3-nitro-5-fluoro regioisomer (if considered as an alternative) would require additional electron-withdrawing substituents, increasing synthetic complexity and step count.

Fluorodenitration Class
Class-level
4-Nitro: general conditions; 3-nitro: requires extra EWG
Supports efficient fluorodenitration workflow
Based on nitropyridine class reactivity; verify for specific substrate
SNAr Reactivity Regioselectivity Fluorodenitration

SNAr Leaving Group: Fluoride vs Chloride

In nucleophilic aromatic substitution (SNAr) reactions of nitropyridines, fluoride and chloride display markedly different leaving group aptitudes, with fluoride showing distinct reaction kinetics and regioselectivity patterns . This difference is attributed to the strong electron-withdrawing inductive effect of fluorine combined with its unique capacity to stabilize transition states. The target compound's 5-fluoro substituent provides a distinct synthetic handle that exhibits different reactivity compared to the corresponding 5-chloro analog, which would be a commonly considered alternative building block.

Leaving Group
Class-level
Fluoride shows distinct SNAr kinetics vs chloride
Supports selection of 5-fluoro over 5-chloro for SNAr
Class-level literature; specific kinetic data should be verified
Leaving Group Aptitude SNAr Kinetics Halogen Reactivity

Reactivity Profile vs 2-Fluoro-4-nitropyridine

Comparison of 5-fluoro-2-methyl-4-nitropyridine with 2-fluoro-4-nitropyridine reveals fundamental structural and reactivity differences that preclude interchangeability. The target compound contains a methyl group at the 2-position, a nitro group at the 4-position, and a fluorine at the 5-position . In contrast, 2-fluoro-4-nitropyridine lacks methyl substitution entirely, with fluorine at the 2-position and nitro at the 4-position [1]. The presence of the 2-methyl group in the target compound introduces steric and electronic modulation of the pyridine ring, altering the electron density distribution and nucleophilic substitution regioselectivity relative to the non-methylated analog.

Structural Comparator
Data to verify
2-CH₃,4-NO₂,5-F vs 2-F,4-NO₂ (no methyl)
Methyl group alters electronic/steric environment
Non-interchangeable; verify methyl impact in specific reaction context
Structural Comparison Reactivity Profile Functional Group Positioning

5-Fluoro-2-methyl-4-nitropyridine Applications


Pharmaceutical Intermediate Synthesis

This compound serves as a critical precursor for synthesizing fluorinated pyridine-containing pharmaceutical intermediates where the 2-methyl-5-fluoro substitution pattern is essential for target binding or metabolic stability. The nitro group at the 4-position provides a versatile handle for reduction to an amine or nucleophilic displacement, enabling divergent synthetic pathways [1]. The 5-fluoro substituent confers enhanced lipophilicity (XLogP3 = 1.2 versus 0.7 for the non-fluorinated analog), directly impacting downstream compound properties [2].

Agrochemical Building Block Synthesis

5-Fluoro-2-methyl-4-nitropyridine is employed as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides [3]. The fluorine atom enhances biological activity and environmental persistence characteristics, while the nitro group enables subsequent functionalization. The distinct substitution pattern (2-methyl, 4-nitro, 5-fluoro) provides a specific reactivity profile that cannot be matched by regioisomeric fluoronitropyridines [4].

Late-Stage Nitropyridine Functionalization

This compound is well-suited for investigations of nucleophilic aromatic substitution (SNAr) regioselectivity on polysubstituted pyridine scaffolds. The combination of 5-fluoro, 2-methyl, and 4-nitro substituents creates a defined electronic environment that allows systematic study of substitution patterns and leaving group aptitudes. The 4-nitro substitution pattern enables predictable fluorodenitration reactivity under general conditions, whereas regioisomeric 3-nitro alternatives require additional electron-withdrawing groups [5].

C-H Functionalization Methodology

The well-defined substitution pattern of 5-fluoro-2-methyl-4-nitropyridine makes it a suitable model substrate for developing and validating new synthetic methodologies for pyridine functionalization. The compound's commercial availability at defined purity levels (95-98%) supports reproducible method development across multiple laboratories. Its distinct combination of substituents allows researchers to benchmark regioselectivity and functional group tolerance in emerging synthetic protocols.

Application
Selection Property
Validation Focus
Heterocycle elaboration for pharmaceutical research
2-Methyl-5-fluoro-4-nitropyridine scaffold
Nitro group derivatization and lipophilicity assessment
Agrochemical intermediate synthesis
4-Nitro-5-fluoro substitution pattern
Bioactivity profile and environmental fate studies
SNAr regioselectivity investigations
Defined 4-nitro/5-fluoro/2-methyl triad
Fluorodenitration scope and leaving-group comparison
Synthetic methodology development
Characterized substitution pattern and multi-supplier availability
Regioselectivity benchmarking and method reproducibility

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17 linked technical documents
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